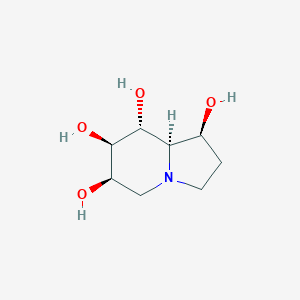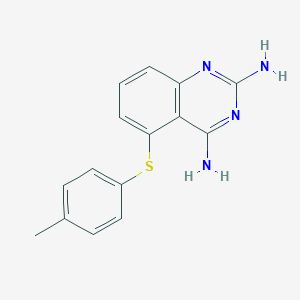
5-(4-Tolylthio)-2,4-diaminoquinazoline
描述
5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . The compound has a molecular formula of C15H14N4S and a molecular weight of 282.36 g/mol .
准备方法
5-[(4-甲基苯基)硫代]-2,4-喹唑啉二胺的合成涉及多个步骤。一种常见的方法包括在碱如碳酸钾存在下,使4-甲基苯硫酚与2,4-二氯喹唑啉反应。 反应通常在二甲基甲酰胺(DMF)等溶剂中于升高的温度下进行 。工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,确保更高的产量和纯度。
化学反应分析
5-[(4-甲基苯基)硫代]-2,4-喹唑啉二胺经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢等试剂在乙酸中氧化,导致形成亚砜或砜.
还原: 还原反应可以使用锂铝氢化物等还原剂进行。
取代: 该化合物可以进行亲核取代反应,其中氨基可以在适当条件下被其他亲核试剂取代。
这些反应中常用的试剂包括过氧化氢、乙酸和锂铝氢化物。形成的主要产物取决于所使用的具体反应条件和试剂。
科学研究应用
5-[(4-甲基苯基)硫代]-2,4-喹唑啉二胺具有多种科学研究应用:
化学: 它用作合成更复杂有机分子的构建块。
生物学: 研究表明该化合物具有潜在的生物活性,包括抗菌和抗癌特性.
医学: 正在进行研究以探索其作为治疗剂的潜力,特别是在靶向疾病中涉及的特定酶或途径方面.
工业: 它用于开发新材料和化学工艺。
作用机制
5-[(4-甲基苯基)硫代]-2,4-喹唑啉二胺的作用机制涉及其与特定分子靶标的相互作用。 已知的一个靶标是二氢叶酸还原酶,一种参与叶酸途径的酶 。通过抑制这种酶,该化合物可以破坏核苷酸的合成,而核苷酸对于DNA复制和细胞分裂至关重要。这种机制在其潜在的抗癌活性中特别重要。
相似化合物的比较
5-[(4-甲基苯基)硫代]-2,4-喹唑啉二胺可以与其他喹唑啉胺进行比较,例如:
4-氨基喹唑啉: 另一种具有不同取代基的喹唑啉衍生物。
2,4-二氨基喹唑啉: 结构相似,但缺少硫代基团。
属性
IUPAC Name |
5-(4-methylphenyl)sulfanylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-5-7-10(8-6-9)20-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJFGEAPSYQDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332215 | |
| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168910-32-5 | |
| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine in the context of Candida albicans?
A1: Candida albicans is an opportunistic fungal pathogen that can cause infections ranging from superficial mucosal infections to life-threatening systemic candidiasis. Dihydrofolate reductase (DHFR) is an essential enzyme in C. albicans, playing a crucial role in folate metabolism and consequently, DNA synthesis. The research article investigates 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine (GW578) as a potential inhibitor of C. albicans DHFR. [] By understanding the interaction between GW578 and DHFR, researchers aim to develop novel antifungal agents that can effectively target and inhibit the growth of C. albicans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


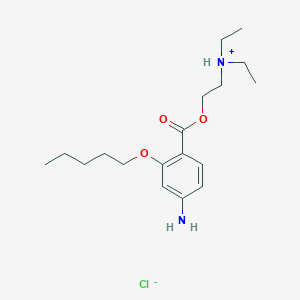
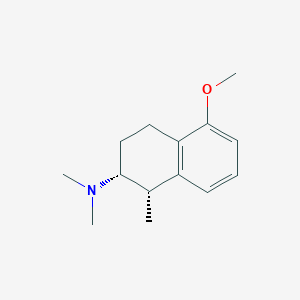

![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)

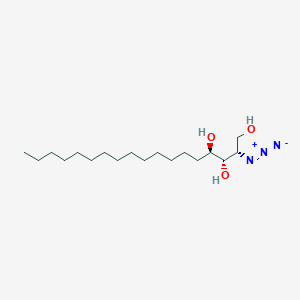
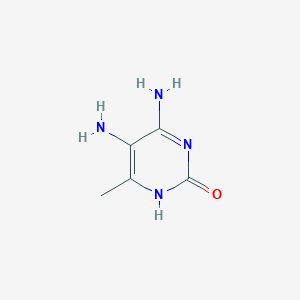
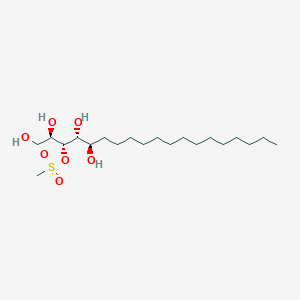



![[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate](/img/structure/B28550.png)

